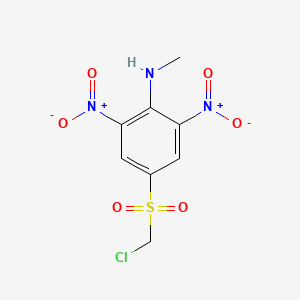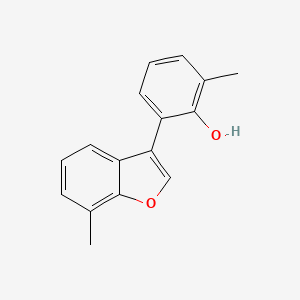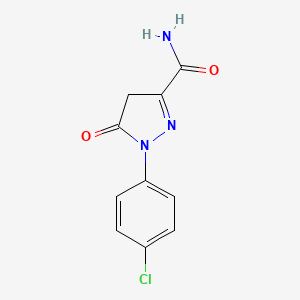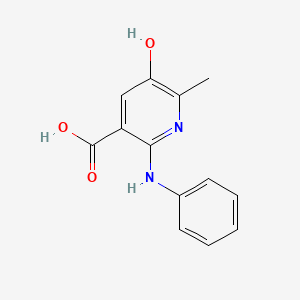
Trideca-1,3-dien-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trideca-1,3-dien-1-OL is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The presence of the hydroxyl group makes it an alcohol, adding to its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trideca-1,3-dien-1-OL can be achieved through several methods. One common approach involves the cross-cyclomagnesiation of dienes. For instance, the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran acetal with ethylmagnesium bromide in the presence of magnesium metal and a titanium catalyst (Cp2TiCl2) has been reported . This method provides a stereoselective synthesis of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
Trideca-1,3-dien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds, converting the diene into an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tridecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Trideca-1,3-dien-1-OL has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of Trideca-1,3-dien-1-OL involves its interaction with various molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states and signaling pathways .
相似化合物的比较
Similar Compounds
Trideca-4E,7Z-dien-1-yl acetate: A component of the sex pheromone of the potato moth Phthorimaea opercucella.
Spiro[5.7]trideca-1,4-dien-3-one: Another diene compound with different functional groups and reactivity.
Uniqueness
Trideca-1,3-dien-1-OL is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, from organic synthesis to potential therapeutic uses.
属性
CAS 编号 |
61215-69-8 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC 名称 |
trideca-1,3-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h10-14H,2-9H2,1H3 |
InChI 键 |
MVWVOTHFAJNPBZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC=CC=CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)

![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)




![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)



![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
